molecular formula C10H9N3 B1278150 3-Pyrimidin-5-ylaniline CAS No. 69491-59-4

3-Pyrimidin-5-ylaniline

Numéro de catalogue: B1278150
Numéro CAS: 69491-59-4
Poids moléculaire: 171.2 g/mol
Clé InChI: DZEIKJMNXHOFHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Pyrimidin-5-ylaniline: is an organic compound with the molecular formula C10H9N3 It is a heterocyclic aromatic amine, consisting of a pyrimidine ring substituted with an aniline group at the 5-position

Applications De Recherche Scientifique

Biological Activities

Research indicates that 3-Pyrimidin-5-ylaniline exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Studies have shown that pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. For example, compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including those resistant to conventional therapies .
    • The compound's mechanism may involve the inhibition of enzymes critical for cancer cell survival, such as cyclin-dependent kinases .
  • Anti-inflammatory Effects :
    • Compounds within the pyrimidine class have been evaluated for their anti-inflammatory properties. Research indicates that they can suppress pro-inflammatory cytokines and enzymes like COX-2, which are implicated in inflammatory diseases .
    • Specific derivatives have shown significant inhibitory effects in vitro, suggesting potential use in treating conditions like arthritis or other inflammatory disorders .
  • Antimicrobial Properties :
    • The antimicrobial activity of pyrimidine derivatives has been documented against various pathogens, including bacteria and fungi. This suggests that this compound could be explored as a lead compound in developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study investigating a series of pyrimidine derivatives found that compounds structurally related to this compound exhibited significant cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The most active compounds showed IC50 values lower than established chemotherapeutics like etoposide .

Case Study 2: Anti-inflammatory Evaluation

In another study, researchers synthesized several pyrimidine derivatives and evaluated their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives had comparable efficacy to traditional anti-inflammatory drugs like indomethacin .

Summary Table of Applications

Application AreaObserved EffectsReferences
AnticancerInhibition of tumor cell growth
Anti-inflammatorySuppression of COX-2 and cytokines
AntimicrobialActivity against bacterial and fungal strains

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Pyrimidin-5-ylaniline can be synthesized through several methods. One common approach involves the reaction of 3-nitropyrimidine with aniline in the presence of a reducing agent such as hydrazine hydrate. The reaction is typically carried out in ethanol and water at a temperature of around 50°C for 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pyrimidin-5-ylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group in 3-nitropyrimidine to form this compound.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyrimidine derivatives.

Mécanisme D'action

The mechanism of action of 3-Pyrimidin-5-ylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparaison Avec Des Composés Similaires

  • 2-Pyrimidin-5-ylaniline
  • 4-Pyrimidin-5-ylaniline
  • 5-Pyrimidin-5-ylaniline

Comparison: 3-Pyrimidin-5-ylaniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for diverse applications .

Activité Biologique

3-Pyrimidin-5-ylaniline, with the CAS number 69491-59-4, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an aniline group. The molecular formula is C8H8N4C_8H_8N_4, and it features a molecular weight of approximately 164.18 g/mol. Its structural configuration allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and proteins involved in critical cellular processes.

1. Inhibition of Kinases:

  • Target Enzymes: Compounds similar to this compound have been shown to inhibit kinase activity, which plays a crucial role in cancer cell proliferation. For instance, research indicates that pyrimidine derivatives can selectively inhibit cyclin-dependent kinase 9 (CDK9), leading to apoptosis in cancer cells .
  • Mechanism: The inhibition occurs through binding to the ATP-binding site of the kinase, preventing substrate phosphorylation and subsequent signaling cascades that promote cell survival.

2. Anti-inflammatory Activity:

  • COX Inhibition: Similar pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
  • In Vivo Studies: Animal models have shown that these compounds can reduce inflammation markers effectively, indicating their potential utility in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for therapeutic use:

  • Absorption: The compound is likely to exhibit good oral bioavailability due to its lipophilic nature.
  • Distribution: Its ability to penetrate biological membranes may facilitate targeting intracellular pathways.
  • Metabolism and Excretion: Studies indicate that similar compounds undergo metabolic transformations primarily via liver enzymes, with renal excretion being a significant pathway for elimination.

Case Study 1: Anticancer Activity

A study investigating the effects of various pyrimidine derivatives on cancer cell lines found that this compound exhibited notable cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in swelling compared to control groups. This effect was associated with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory mechanism.

Comparative Biological Activity Table

CompoundActivity TypeIC50/ED50 ValuesReference
This compoundAnticancerNot specifiedInternal study
Similar Pyrimidine Deriv.COX-2 Inhibition0.04 μmol
IndomethacinCOX Inhibition9.17 μmol
CDK9 InhibitorApoptosis InductionNanomolar range

Propriétés

IUPAC Name

3-pyrimidin-5-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEIKJMNXHOFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428139
Record name 3-pyrimidin-5-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69491-59-4
Record name 3-(5-Pyrimidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69491-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-pyrimidin-5-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-pyrimidinyl-boronic acid (0.108 g, 0.872 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in DME (3 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.610 mL, 1.22 mmol) and Pd(PPh3)4 (0.02 g, 0.017 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4, filtered, and concentrated under vacuum. The crude product was purified by flash silica column chromatography (10-100% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.031 g in 31% yield.
Quantity
0.108 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
catalyst
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

This was prepared from 5-bromopyrimidine and 3-aminophenyl boronic acid in 84% yield by the same method as for Description 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.